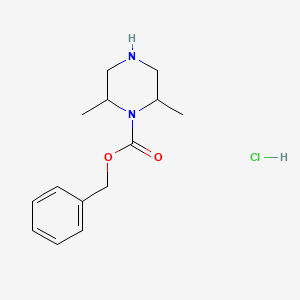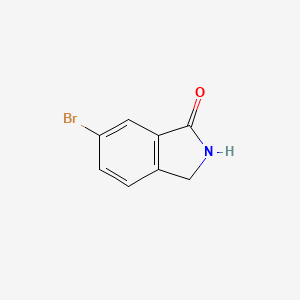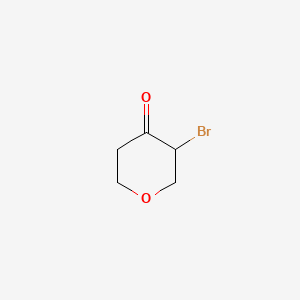![molecular formula C8H8BrN3 B1291737 5-ブロモ-1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン CAS No. 1016842-99-1](/img/structure/B1291737.png)
5-ブロモ-1,3-ジメチル-1H-ピラゾロ[3,4-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is an organic compound with the molecular formula C8H8BrN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 1 and 3 positions
科学的研究の応用
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
生化学分析
Biochemical Properties
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has been found to interact with other biomolecules such as cytochrome P450 isoforms, although its inhibitory activity is relatively low .
Cellular Effects
The effects of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of certain cancer cell lines, such as MCF-7 and HCT-116, by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s interaction with cytochrome P450 isoforms suggests a potential role in modulating metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine in animal models vary with different dosages. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical outcomes .
Metabolic Pathways
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound is metabolized by these enzymes, leading to the formation of various metabolites that may have distinct biochemical activities .
Transport and Distribution
Within cells and tissues, 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended molecular targets, thereby enhancing its efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. One common method is to start with the pyrazolo[3,4-b]pyridine core and introduce the bromine atom using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted pyrazolo[3,4-b]pyridine derivative.
作用機序
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The inhibition of TRKs can lead to reduced cancer cell growth and survival.
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl groups at the 1 and 3 positions.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 5-position.
5-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the two methyl groups in 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIWGDTWAGEOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016842-99-1 |
Source


|
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)









